4-chloro-2,2-dimethylbutanoic acid
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Overview
Description
4-chloro-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H11ClO2. It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon are replaced by a chlorine atom and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,2-dimethylbutanoic acid typically involves the chlorination of 2,2-dimethylbutanoic acid. One common method is the free radical chlorination, where 2,2-dimethylbutanoic acid is treated with chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows:
(CH3)2C(CO2H)CH3+Cl2→(CH3)2C(CO2H)CH2Cl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,2-dimethylbutanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: 4-hydroxy-2,2-dimethylbutanoic acid.
Oxidation: 4-chloro-2,2-dimethylbutanone.
Reduction: 4-chloro-2,2-dimethylbutanol.
Scientific Research Applications
4-chloro-2,2-dimethylbutanoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and metabolic pathways.
Medicine: As a potential lead compound in the development of pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine atom and the bulky methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylbutanoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-chloro-2-methylbutanoic acid: Has only one methyl group, affecting its steric properties and reactivity.
4-chlorobutanoic acid: Lacks the methyl groups, making it more prone to oxidation.
Uniqueness
4-chloro-2,2-dimethylbutanoic acid is unique due to the combination of the chlorine atom and the two methyl groups at the fourth carbon. This structural feature imparts distinct reactivity and steric properties, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
1849383-03-4 |
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Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
4-chloro-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
YKFFACBRWIUUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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